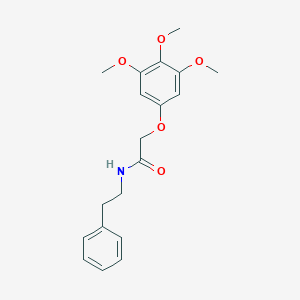
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, also known as PEA-TM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PEA-TM belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. In recent years, PEA-TM has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用机制
The exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is not fully understood, but it is thought to act on various systems in the body, including the immune system, nervous system, and endocannabinoid system. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to activate the peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in the regulation of inflammation and lipid metabolism. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to modulate the activity of endocannabinoid receptors, which are involved in a range of physiological processes such as pain perception and immune function.
生化和生理效应
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.
实验室实验的优点和局限性
One of the main advantages of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to be relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
未来方向
There are numerous future directions for research on N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, including investigating its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide and its effects on various systems in the body. Additionally, the development of new analogs of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide may provide further insight into its potential therapeutic properties and may lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide involves the reaction of 3,4,5-trimethoxyphenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide. The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.
属性
CAS 编号 |
116876-80-3 |
|---|---|
产品名称 |
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide |
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO5/c1-22-16-11-15(12-17(23-2)19(16)24-3)25-13-18(21)20-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21) |
InChI 键 |
HJMHFWWJFHHQHX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2 |
其他 CAS 编号 |
116876-80-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



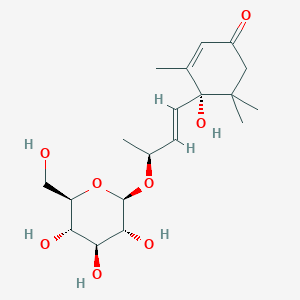
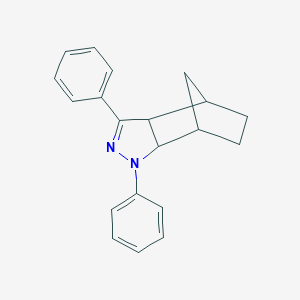
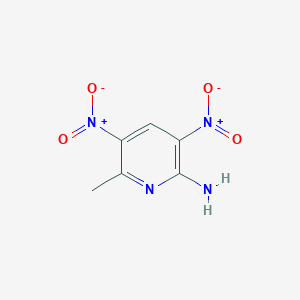
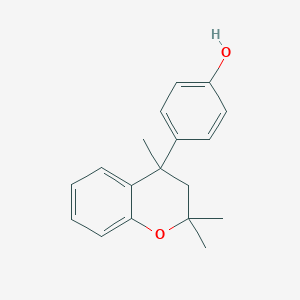
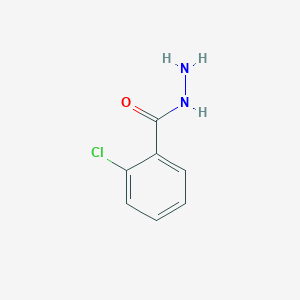
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
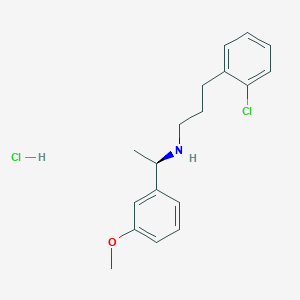
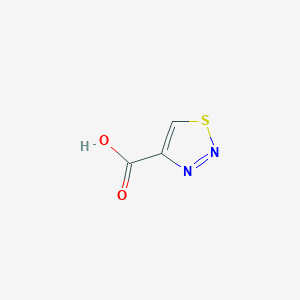
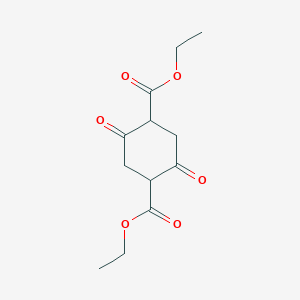
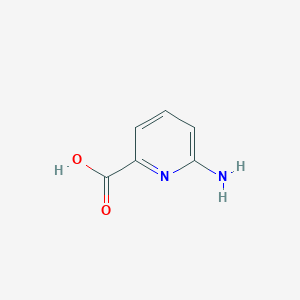
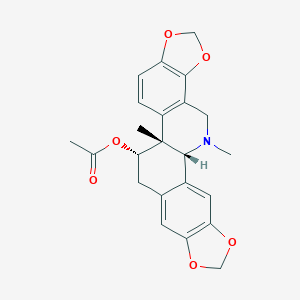
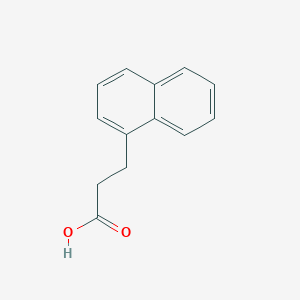
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)